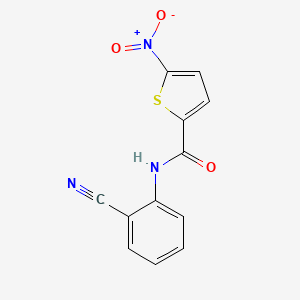

N-(2-cyanophenyl)-5-nitrothiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

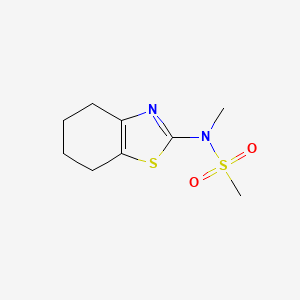

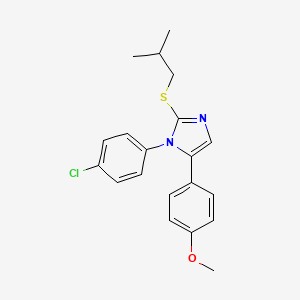

N-(2-cyanophenyl)-5-nitrothiophene-2-carboxamide is a useful research compound. Its molecular formula is C12H7N3O3S and its molecular weight is 273.27. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Radiosensitization and Cytotoxicity

N-(2-cyanophenyl)-5-nitrothiophene-2-carboxamide is part of a broader category of nitrothiophene derivatives explored for their potential in medical applications, particularly as radiosensitizers and cytotoxins. Research by Threadgill et al. (1991) delves into the synthesis and evaluation of a series of nitrothiophene derivatives for their ability to sensitize hypoxic mammalian cells to radiation and act as selective cytotoxins. Their work indicates that compounds with strong tertiary amine bases or oxiranes exhibit significant radiosensitizing effects. However, systemic toxicity limits the higher dosage applications of these compounds (Threadgill et al., 1991).

Isotopically Labelled Compounds for Antitumor Agents

The synthesis of isotopically labelled nitrothiophenecarboxamides, including compounds structurally related to this compound, is highlighted in the work of Shinkwin and Threadgill (1996). They developed a method for preparing [15N]-nitrothiophenecarboxamides, aiming at enhancing the precision of biomedical research, especially in tracing and studying antitumor agents' mechanisms (Shinkwin & Threadgill, 1996).

Synthesis and Applications in Organic Chemistry

Kobayashi et al. (2006) explored the synthesis of EWG-stabilized (2-isocyanophenylthio)methyl anions, leading to ring-closed 4H-1,4-benzothiazine derivatives. This research demonstrates the utility of cyanophenyl and nitrothiophene derivatives in constructing complex organic molecules, showcasing the versatility of these compounds in synthetic organic chemistry (Kobayashi et al., 2006).

Fluoride Sensing

Li et al. (2018) synthesized a novel dithienylethene amide-based photoswitchable anion receptor, demonstrating the potential of nitrothiophene derivatives in developing colorimetric sensors for fluoride. The structure of these compounds allows for significant changes in absorption spectrum upon interaction with fluoride ions, indicating their application in environmental monitoring and analytical chemistry (Li et al., 2018).

PARP Inhibition for Cancer Therapy

Research by Shinkwin, Whish, and Threadgill (1999) on thiophenecarboxamides and their derivatives shows the exploration of these compounds as inhibitors of poly(ADP-ribose)polymerase (PARP), a key target in enhancing cancer treatments. Their synthesis and evaluation point towards the therapeutic potential of nitrothiophene derivatives in potentiating the effects of radiotherapy and chemotherapy by inhibiting DNA repair mechanisms (Shinkwin et al., 1999).

Propiedades

IUPAC Name |

N-(2-cyanophenyl)-5-nitrothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O3S/c13-7-8-3-1-2-4-9(8)14-12(16)10-5-6-11(19-10)15(17)18/h1-6H,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFBHEKFZVJDMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-(2-methyl-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)propan-1-one](/img/structure/B2555836.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2555841.png)

![N-(isochroman-3-ylmethyl)-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2555847.png)

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2555848.png)

![3-[6-oxo-6-(4-pyrimidin-2-ylpiperazin-1-yl)hexyl]-1H-quinazoline-2,4-dione](/img/structure/B2555853.png)